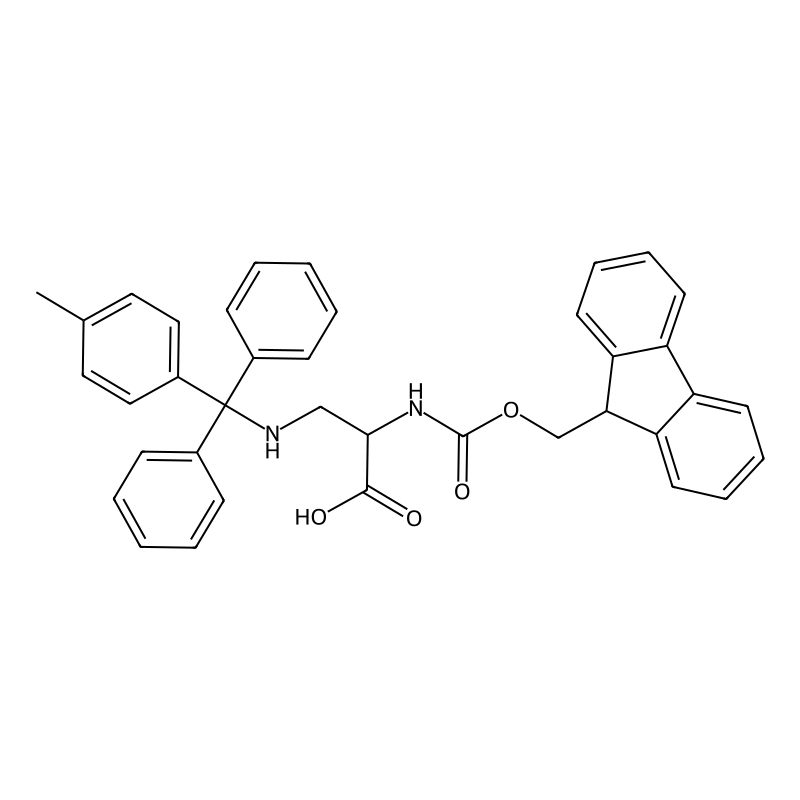

Fmoc-Dap(Mtt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fmoc-Dap(Mtt)-OH is a chemical building block used in a specific type of chemical synthesis called solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play essential roles in biological processes [].

Fmoc and Mtt Groups

Fmoc-Dap(Mtt)-OH has two important functional groups attached to it:

- Fmoc (Fluorenylmethoxycarbonyl): This group protects the N-terminus (amino group) of the amino acid during peptide chain assembly. Protection is necessary to ensure the desired amino acid gets incorporated at each step [].

- Mtt (4-Methyltrityl): This group protects the side chain of the amino acid, specifically the amine group of diaminopropionic acid (Dap) in this case. The Mtt group can be selectively removed under specific conditions, allowing for further modifications of the peptide side chain [, ].

Applications in Peptide Synthesis

Fmoc-Dap(Mtt)-OH is particularly useful for synthesizing several types of peptides:

- Branched Peptides: The Mtt group's selective removal allows for the introduction of branching units at the Dap side chain, creating more complex peptide structures.

- Peptides with Modified Side Chains: After Mtt removal, the Dap side chain becomes available for further chemical modifications, enabling the creation of peptides with specific functionalities.

- Templates and Resins: Fmoc-Dap(Mtt)-OH can be incorporated into linker molecules used to create solid supports for peptide synthesis or to build multifunctionalized resins for combinatorial chemistry applications [, ].

Fmoc-Dap(Mtt)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic acid, is a specialized amino acid derivative used primarily in solid-phase peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha amino group and a p-methyltrityl (Mtt) protecting group on the beta amino group. This compound facilitates the synthesis of peptides with unique structural characteristics, particularly those requiring specific side-chain functionalities.

The biological activity of Fmoc-Dap(Mtt)-OH is closely linked to the peptides synthesized using it. Peptides containing this amino acid can exhibit diverse biological functions, including antimicrobial and antiviral properties. The specific activity often depends on the peptide's sequence and structure, which are influenced by the unique features of Fmoc-Dap(Mtt)-OH.

The synthesis of Fmoc-Dap(Mtt)-OH typically involves standard procedures for amino acid derivatization. Key methods include:

- Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain while minimizing side reactions.

- Protecting Group Strategy: The Fmoc and Mtt groups are selectively removed under mild conditions to facilitate further reactions without damaging sensitive functional groups.

The incorporation of Fmoc-Dap(Mtt)-OH into peptides often requires careful control of reaction conditions, particularly to avoid unwanted lactamization .

Fmoc-Dap(Mtt)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing complex peptides with specific functionalities.

- Drug Development: Peptides synthesized from Fmoc-Dap(Mtt)-OH are explored for therapeutic applications due to their potential biological activities.

- Research Tools: It is employed in studies investigating peptide structure-function relationships.

Studies involving Fmoc-Dap(Mtt)-OH often focus on its interactions within peptide sequences. These investigations help elucidate how modifications at the beta position influence peptide folding, stability, and interactions with biological targets. Such studies are crucial for understanding how structural variations affect biological outcomes.

Several compounds share structural similarities with Fmoc-Dap(Mtt)-OH, each possessing unique properties:

These compounds are utilized in similar contexts but offer distinct advantages based on their specific chemical properties and biological activities.

9-Fluorenylmethoxycarbonyl-N-β-4-methyltrityl-L-2,3-diaminopropionic acid exists under several nomenclature systems that reflect its complex structural composition and functional characteristics. The compound is officially registered under Chemical Abstracts Service number 654670-89-0 and carries the molecular designation MFCD02094097 in the Molecular Design Limited database. The International Union of Pure and Applied Chemistry systematic name for this molecule is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid.

Alternative nomenclature systems recognize this compound through various synonymous designations that emphasize different structural aspects. The most commonly employed synonym in peptide chemistry literature is N-α-9-fluorenylmethoxycarbonyl-N-β-4-methyltrityl-L-diaminopropionic acid, which explicitly identifies both protecting group functionalities. Commercial suppliers frequently utilize the abbreviated designation, though the full chemical name maintains precision in scientific documentation. The compound appears in databases under additional synonymous forms including N-α-(9-fluorenylmethyloxycarbonyl)-N-β-(p-methyltrityl)-L-2,3-diaminopropionic acid, emphasizing the specific positioning of protecting groups on the diaminopropionic acid backbone.

The systematic nomenclature reflects the stereochemical configuration of the α-carbon, designated as S-configuration, consistent with L-amino acid stereochemistry. This stereochemical specification proves critical for biological activity and synthetic applications where chirality determines molecular recognition and function. The nomenclature also explicitly identifies the 4-methyltrityl substitution pattern, distinguishing this protecting group from related trityl derivatives that lack the methyl substituent.

Structural Characteristics and Molecular Properties

The molecular architecture of 9-fluorenylmethoxycarbonyl-N-β-4-methyltrityl-L-2,3-diaminopropionic acid exhibits a molecular formula of C₃₈H₃₄N₂O₄ with a corresponding molecular weight of 582.7 daltons. This substantial molecular mass reflects the incorporation of two bulky protecting group systems designed to provide orthogonal deprotection capabilities during peptide synthesis procedures. The molecular structure encompasses three distinct structural domains: the central diaminopropionic acid core, the N-terminal 9-fluorenylmethoxycarbonyl protecting group, and the side-chain 4-methyltrityl protecting group.

The diaminopropionic acid backbone represents a non-proteinogenic amino acid featuring two amino functional groups positioned at the α and β carbons relative to the carboxyl functionality. This structural arrangement creates a branching point within peptide chains, enabling the construction of complex molecular architectures including cyclic peptides, dendritic structures, and multifunctionalized conjugates. The β-amino group provides the attachment site for the 4-methyltrityl protecting group, while the α-amino group bears the 9-fluorenylmethoxycarbonyl protection.

The 9-fluorenylmethoxycarbonyl protecting group contributes significant molecular bulk and rigidity to the overall structure through its polycyclic aromatic system. This protecting group exhibits characteristic ultraviolet absorption properties that facilitate monitoring during deprotection procedures, as the released fluorenyl cation forms characteristic chromophoric products. The fluorenyl system adopts a relatively planar configuration that influences the overall molecular conformation and potentially affects coupling kinetics during peptide synthesis.

The 4-methyltrityl protecting group introduces additional steric bulk through its triphenylmethyl structure, modified by a methyl substituent on one of the aromatic rings. This structural modification enhances the acid lability of the protecting group compared to unsubstituted trityl derivatives, enabling selective removal under mild acidic conditions. The trityl system adopts a propeller-like conformation with the three aromatic rings oriented to minimize steric interactions, creating a sterically demanding environment around the protected amino group.

Historical Development in Peptide Chemistry

The development of 9-fluorenylmethoxycarbonyl-N-β-4-methyltrityl-L-2,3-diaminopropionic acid represents the convergence of two major innovations in peptide protecting group chemistry, each addressing specific limitations in earlier synthetic methodologies. The 9-fluorenylmethoxycarbonyl protecting group emerged from the pioneering work of Louis A. Carpino in 1970, who introduced this base-labile protecting group as an alternative to the acid-labile tert-butyloxycarbonyl system. Carpino's development of the 9-fluorenylmethoxycarbonyl group addressed critical limitations in peptide synthesis, particularly the need for orthogonal protecting group strategies that could accommodate acid-sensitive functionalities.

The historical significance of Carpino's 9-fluorenylmethoxycarbonyl innovation extends beyond simple protecting group chemistry, as it enabled the development of entirely new synthetic strategies. The base-labile nature of the 9-fluorenylmethoxycarbonyl group, removable with piperidine under mild conditions, provided compatibility with acid-labile side-chain protecting groups and resin linkages. This orthogonal relationship proved particularly valuable for synthesizing peptides containing acid-sensitive amino acids such as tryptophan, where repeated acid treatments during tert-butyloxycarbonyl removal caused significant side reactions and yield losses.

The 4-methyltrityl protecting group development followed as a refinement of earlier trityl protecting group chemistry, specifically addressing the need for more readily removable trityl derivatives. Sax and colleagues introduced the 4-methyltrityl group in 1992 as a structural modification of the traditional trityl protecting group, designed to provide more rapid cleavage from protected peptides. The methyl substitution on the para position of one aromatic ring increases the electron density of the trityl system, enhancing its susceptibility to acid-catalyzed cleavage while maintaining the steric protection characteristics of the trityl framework.

The combination of these two protecting group innovations in a single diaminopropionic acid derivative represents a logical evolution in peptide chemistry, addressing the growing demand for sophisticated building blocks capable of supporting complex peptide architectures. The integration of 9-fluorenylmethoxycarbonyl and 4-methyltrityl protecting groups provides complementary deprotection strategies that enable sequential or selective removal of protecting groups during multi-step synthetic sequences. This capability proves particularly valuable for constructing branched peptides, cyclized structures, and peptide-conjugate hybrid molecules where specific functional group revelation is required at predetermined synthetic stages.

Significance in Solid-Phase Peptide Synthesis

The application of 9-fluorenylmethoxycarbonyl-N-β-4-methyltrityl-L-2,3-diaminopropionic acid in solid-phase peptide synthesis represents a sophisticated approach to constructing complex peptide architectures that extend beyond linear sequence assembly. The compound serves as a crucial building block for introducing branching points within peptide chains, enabling the synthesis of dendritic peptides, cyclic structures, and multifunctionalized molecular scaffolds. The orthogonal protecting group strategy inherent in this molecule allows for selective deprotection of either the α-amino or β-amino functionality, providing synthetic flexibility that proves essential for complex peptide construction.

The 4-methyltrityl protecting group exhibits selective removability under mild acidic conditions that preserve other protecting groups commonly employed in 9-fluorenylmethoxycarbonyl-based solid-phase peptide synthesis. Specifically, the 4-methyltrityl group can be removed using 1% trifluoroacetic acid in dichloromethane or alternative solvent systems such as dichloromethane/hexafluoroisopropanol/trifluoroethanol/triethylsilane in a 6.5:2:1:0.5 ratio. These mild deprotection conditions ensure compatibility with tert-butyl-based side-chain protecting groups and peptide-resin linkages that require stronger acidic conditions for removal.

Recent investigations have revealed significant challenges associated with the incorporation of 9-fluorenylmethoxycarbonyl-N-β-4-methyltrityl-L-2,3-diaminopropionic acid during solid-phase peptide synthesis, particularly regarding coupling efficiency and side reaction propensity. Research conducted by multiple groups has demonstrated that this amino acid derivative exhibits abnormally poor coupling efficiency compared to standard proteinogenic amino acid derivatives. The underlying mechanism for this reduced coupling efficiency involves rapid lactamization reactions that occur under standard coupling conditions with various coupling reagents, effectively competing with the desired peptide bond formation.

The lactamization challenge has prompted the development of specialized coupling protocols designed to achieve complete incorporation of this building block while minimizing side reactions. The most successful approach involves the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one as a coupling reagent in conjunction with a multi-time, preincubation-free protocol. This methodology enables successful incorporation of the amino acid while avoiding the costly and tedious procedures that alternative approaches require.

Despite these coupling challenges, the synthetic utility of 9-fluorenylmethoxycarbonyl-N-β-4-methyltrityl-L-2,3-diaminopropionic acid in specialized applications continues to drive its use in peptide synthesis laboratories. The compound proves particularly valuable for constructing templates and multifunctionalized resins for combinatorial synthesis applications, where the ability to introduce branching points with orthogonal protecting groups enables the creation of diverse molecular libraries. Additionally, the compound finds application in the synthesis of peptides requiring side-chain modifications at the diaminopropionic acid position, providing a versatile platform for introducing fluorescent labels, biotin tags, or other functional modifications through the selectively deprotected β-amino group.

Molecular Architecture and Stereochemistry

N-alpha-9-Fluorenylmethoxycarbonyl-N-beta-4-methyltrityl-L-2,3-diaminopropionic acid represents a sophisticated protected amino acid derivative with the molecular formula C38H34N2O4 and a molecular weight of 582.7 g/mol [1] [3]. The compound exhibits a complex three-dimensional architecture characterized by the integration of multiple functional groups around a central diaminopropionic acid backbone [2].

The stereochemical configuration of this compound follows the L-configuration characteristic of naturally occurring amino acids, with the absolute configuration designated as (S) at the alpha-carbon center [1] [34]. The IUPAC nomenclature describes the compound as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid [2] [5]. This stereochemical arrangement ensures compatibility with biological systems and peptide synthesis protocols that require the natural L-amino acid configuration [32] [33].

The molecular architecture incorporates a 2,3-diaminopropionic acid core, which represents a non-proteinogenic amino acid with two amino functional groups positioned at the alpha and beta carbons [11] [34]. The chiral center at the alpha-carbon maintains the S-configuration, consistent with L-amino acid stereochemistry [32] [34]. The beta-amino group provides an additional site for chemical modification and protection, distinguishing this compound from standard proteinogenic amino acids [6].

| Property | Value |

|---|---|

| Molecular Formula | C38H34N2O4 [1] [3] |

| Molecular Weight | 582.7 g/mol [1] [3] |

| Absolute Configuration | (S) at alpha-carbon [34] |

| Stereochemical Series | L-configuration [1] [34] |

| Chiral Centers | One primary chiral center [32] |

Protection Group Analysis: Fluorenylmethoxycarbonyl and 4-Methyltrityl Moieties

The compound features two distinct protecting groups that serve complementary roles in synthetic peptide chemistry. The fluorenylmethoxycarbonyl group protects the alpha-amino function, while the 4-methyltrityl group protects the beta-amino position [6] [8].

The fluorenylmethoxycarbonyl protection group exhibits exceptional stability toward acidic conditions while remaining readily cleavable under basic conditions [8] [9]. This protecting group belongs to the urethane family of protecting groups, which effectively suppress racemization during peptide coupling reactions [9]. The fluorenylmethoxycarbonyl moiety demonstrates base-labile characteristics, with rapid removal achieved using piperidine in dimethylformamide [8] [12]. Upon deprotection, the fluorenylmethoxycarbonyl group yields dibenzofulvene as a byproduct, which can be monitored spectrophotometrically at characteristic wavelengths [8] [12].

The 4-methyltrityl protecting group represents a structural modification of the classical trityl protecting group, designed to provide enhanced cleavage kinetics [10]. This trityl derivative offers selective protection of the beta-amino functionality and demonstrates improved removal characteristics compared to the unmodified trityl group [10] [14]. The 4-methyltrityl group maintains stability under the basic conditions used for fluorenylmethoxycarbonyl deprotection, providing orthogonal protection capabilities essential for sophisticated peptide synthesis strategies [6] [10].

The orthogonal nature of these protecting groups enables selective deprotection sequences, with the fluorenylmethoxycarbonyl group removable under basic conditions without affecting the 4-methyltrityl protection [6] [8]. The 4-methyltrityl group requires acidic conditions for removal, typically achieved using trifluoroacetic acid solutions [30]. This orthogonality proves crucial for solid-phase peptide synthesis applications where selective amino group deprotection is required [6] [9].

| Protecting Group | Deprotection Conditions | Stability Profile |

|---|---|---|

| Fluorenylmethoxycarbonyl | 20% piperidine in dimethylformamide [8] [12] | Acid-stable, base-labile [8] |

| 4-Methyltrityl | 2% trifluoroacetic acid [30] | Base-stable, acid-labile [10] |

Physicochemical Properties

The physicochemical profile of N-alpha-9-Fluorenylmethoxycarbonyl-N-beta-4-methyltrityl-L-2,3-diaminopropionic acid reflects the influence of its complex molecular architecture on material properties [3] [20]. The compound exists as a white to off-white crystalline solid under standard conditions [3] [20].

Thermal analysis reveals a melting point range of 110-120°C, with decomposition occurring in the range of 130-133°C [3] [20]. The relatively narrow temperature range between melting and decomposition indicates limited thermal stability, characteristic of heavily protected amino acid derivatives [20] [22]. The boiling point has not been determined experimentally due to thermal decomposition occurring before the boiling transition [20] [21].

Solubility characteristics demonstrate the hydrophobic nature imparted by the extensive aromatic protecting groups [3] [24]. The compound shows practical insolubility in water, consistent with the presence of large lipophilic protecting groups [3] [20]. Limited solubility is observed in polar aprotic solvents including acetone, dimethyl sulfoxide, and methanol [3] [20]. This solubility profile necessitates the use of organic solvents for synthetic manipulations and purification procedures [23].

The predicted pKa value of 2.69 ± 0.18 reflects the influence of the electron-withdrawing fluorenylmethoxycarbonyl group on the carboxylic acid functionality [3]. This relatively low pKa value indicates enhanced acidity compared to unprotected amino acids, a consequence of the inductive effects of the protecting groups [3].

Storage requirements specify maintenance under freezer conditions below -20°C to ensure long-term stability [3] [20]. The compound demonstrates chemical stability under recommended storage conditions, with no significant degradation observed when properly stored [20].

| Property | Value | Reference |

|---|---|---|

| Physical State | White to off-white solid [3] [20] | [3] [20] |

| Melting Point | 110-120°C [20] | [20] |

| Decomposition Range | 130-133°C [3] | [3] |

| Water Solubility | Practically insoluble [3] [20] | [3] [20] |

| Organic Solvent Solubility | Slightly soluble in acetone, dimethyl sulfoxide, methanol [3] [20] | [3] [20] |

| Predicted pKa | 2.69 ± 0.18 [3] | [3] |

| Storage Temperature | Below -20°C [3] [20] | [3] [20] |

Spectroscopic Characterization

Spectroscopic analysis of N-alpha-9-Fluorenylmethoxycarbonyl-N-beta-4-methyltrityl-L-2,3-diaminopropionic acid provides comprehensive structural confirmation and enables quantitative analysis of the compound [12] [29].

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns associated with the fluorenylmethoxycarbonyl chromophore [8] [12]. The fluorenylmethoxycarbonyl group exhibits strong ultraviolet absorption, with monitoring of deprotection reactions facilitated by the formation of dibenzofulvene-piperidine adducts that absorb at 289 nm and 301 nm [8] [12]. These wavelengths serve as diagnostic markers for fluorenylmethoxycarbonyl quantification and deprotection monitoring [12].

Fluorescence spectroscopy demonstrates the inherent fluorescent properties of the fluorenylmethoxycarbonyl moiety, with characteristic emission maxima observed in the range of 314-317 nm [28]. This fluorescence enables sensitive detection and quantification of the compound in various analytical applications [28]. The aromatic systems within both protecting groups contribute to the overall fluorescence profile [28].

Infrared spectroscopy provides detailed information about functional group characteristics [26] [28]. The spectrum exhibits characteristic absorption bands for nitrogen-hydrogen stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to primary and secondary amine functionalities [28]. Carbonyl stretching vibrations appear at 1689-1705 cm⁻¹, characteristic of carbamate carbonyl groups [28]. The amide II band appears at 1520-1535 cm⁻¹, corresponding to carbon-nitrogen stretching vibrations [28].

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation [29]. Proton nuclear magnetic resonance spectra reveal aromatic proton signals in the range of 7.0-8.0 ppm, corresponding to the fluorenyl and trityl aromatic systems [29]. Aliphatic protons appear at 2.0-4.5 ppm, including the characteristic methylene protons of the fluorenylmethoxycarbonyl group [29]. Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon at approximately 174 ppm, with aromatic carbons distributed throughout the 120-145 ppm region [29].

Mass spectrometry provides definitive molecular weight confirmation, with electrospray ionization producing the protonated molecular ion at m/z 583.7 [5] [31]. This technique enables precise molecular weight determination and structural verification [31].

| Spectroscopic Technique | Characteristic Values | Application |

|---|---|---|

| Ultraviolet-Visible | 289 nm, 301 nm (deprotection monitoring) [8] [12] | Quantitative analysis [12] |

| Fluorescence | 314-317 nm emission [28] | Sensitive detection [28] |

| Infrared | 3300-3500 cm⁻¹ (N-H), 1689-1705 cm⁻¹ (C=O), 1520-1535 cm⁻¹ (amide II) [28] | Functional group identification [28] |

| ¹H Nuclear Magnetic Resonance | 7.0-8.0 ppm (aromatic), 2.0-4.5 ppm (aliphatic) [29] | Structural elucidation [29] |

| ¹³C Nuclear Magnetic Resonance | 174 ppm (carbonyl), 120-145 ppm (aromatic) [29] | Carbon framework analysis [29] |

| Mass Spectrometry | m/z 583.7 [M+H]⁺ [5] | Molecular weight confirmation [5] |

Crystallographic Analysis

Crystallographic studies of N-alpha-9-Fluorenylmethoxycarbonyl-N-beta-4-methyltrityl-L-2,3-diaminopropionic acid provide insights into solid-state molecular organization and intermolecular interactions [16] [17]. While specific crystal structure data for this exact compound remains limited in the literature, related fluorenylmethoxycarbonyl-protected amino acids demonstrate characteristic packing patterns [16].

The crystal packing of fluorenylmethoxycarbonyl amino acid derivatives typically involves hydrogen bonding interactions between carboxylic acid groups and amino functionalities [16] [17]. These hydrogen bonding networks contribute to the overall crystal stability and influence the physical properties of the solid material [16]. The aromatic fluorenyl systems participate in π-π stacking interactions, which provide additional stabilization to the crystal lattice [16] [28].

Comparative analysis with related fluorenylmethoxycarbonyl amino acid structures reveals that the extensive aromatic systems create complex three-dimensional packing arrangements [16]. The bulky 4-methyltrityl protecting group likely influences crystal packing through steric interactions and contributes to the overall crystal architecture [17].

The crystallographic data for related diaminopropionic acid systems demonstrates the importance of amino acid backbone conformation in determining crystal structure [15] [17]. The presence of two amino groups in the diaminopropionic acid core creates additional hydrogen bonding opportunities compared to standard amino acids [15].

Crystal morphology studies of similar fluorenylmethoxycarbonyl-protected compounds indicate the formation of plate-like or needle-like crystals, depending on crystallization conditions [16]. The crystal habit influences properties such as dissolution rate and mechanical stability [16] [17].

| Crystallographic Parameter | Characteristic Features | Influence on Properties |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid and amino group interactions [16] [17] | Crystal stability [16] |

| Aromatic Interactions | π-π stacking of fluorenyl systems [16] [28] | Lattice stabilization [16] |

| Molecular Packing | Complex three-dimensional arrangements [16] | Physical properties [16] |

| Crystal Habit | Plate-like or needle morphology [16] | Dissolution characteristics [16] |

Laboratory-Scale Synthesis Protocols

The laboratory-scale synthesis of Fmoc-Dap(Mtt)-OH involves a sequential protection strategy of diaminopropanoic acid, utilizing the fluorenylmethoxycarbonyl group for alpha-amino protection and the 4-methyltrityl group for beta-amino protection. The fundamental synthetic approach comprises three distinct phases: preparation of the base amino acid, sequential protection of amino groups, and final product isolation .

Alpha-Amino Protection Protocol

The initial protection of the alpha-amino group employs Fmoc-Cl as the primary protecting agent. The reaction is conducted in dimethylformamide-water mixture at a ratio of 4:1 volume per volume, maintaining the temperature at 0°C initially, then allowing gradual warming to room temperature over 6-8 hours. Sodium carbonate serves as the base with a molar ratio of 2.0 equivalents relative to the amino acid substrate. The reaction typically achieves yields of 85-90% after recrystallization from ethyl acetate-hexane mixtures [2].

The temperature control during this phase is critical, as excessive heat can lead to side reactions and reduced yield. The reaction mixture is monitored using thin-layer chromatography, with the completion indicated by the disappearance of the starting amino acid spot. The product exhibits a retention factor of 0.5 in methanol for Fmoc-Dap-OH when analyzed by thin-layer chromatography [3].

Beta-Amino Protection Protocol

The subsequent protection of the beta-amino group utilizes 4-methyltrityl chloride in anhydrous conditions. The reaction is performed in anhydrous dimethylformamide at 0°C, with diisopropylethylamine as the base. The molar ratios employed are 3.0 equivalents of both 4-methyltrityl chloride and diisopropylethylamine relative to the Fmoc-protected intermediate. The reaction mixture is maintained at 0°C for 1 hour, followed by methanol addition and heating to 50°C for 2 hours [3].

The purification process involves extraction with ethyl acetate-water mixtures, followed by washing with brine solution. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product undergoes extensive washing with hexane and cold diethyl ether to remove impurities, yielding the desired product as a white solid with typical yields of 48% [3].

Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Alpha Protection) | 0°C to 25°C | ±5% |

| Temperature (Beta Protection) | 0°C for 1 hour | Prevents side reactions |

| Reaction Time (Alpha Protection) | 6-8 hours | Complete conversion |

| Reaction Time (Beta Protection) | 1 hour at 0°C, then 2 hours at 50°C | Optimal protection |

| Solvent System | Dimethylformamide/Water (4:1) | Enhanced solubility |

| Base Equivalents | 2.0 eq Na2CO3 (Alpha), 3.0 eq DIEA (Beta) | Optimal conversion |

Industrial Production Strategies

Industrial production of Fmoc-Dap(Mtt)-OH requires sophisticated approaches to ensure consistent quality while maintaining economic viability. The scalability challenges primarily involve temperature control, reagent handling, and purification efficiency across larger batch sizes.

Batch Production Methodology

Commercial production typically employs batch sizes ranging from 50-100 kilograms, utilizing automated systems for precise temperature and reagent control. The industrial process incorporates continuous flow reactors for both Fmoc and methyltrityl protection steps, reducing cycle times from 48 hours at laboratory scale to 12 hours at industrial scale .

The industrial solvent recovery system is crucial for economic viability, with solvent consumption reduced from 20 liters per mole at laboratory scale to 5 liters per mole at industrial scale. This optimization is achieved through efficient distillation and recycling systems that maintain solvent purity above 99.5% .

Quality Control Integration

Industrial production integrates in-line analytical monitoring systems, including high-performance liquid chromatography for real-time purity assessment. The target purity specification is maintained at greater than or equal to 99% compared to 95-98% typically achieved at laboratory scale. Karl Fischer titration is employed for water content monitoring, with specifications maintained below 0.5% water content .

Industrial Production Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1-10 grams | 50-100 kilograms |

| Cycle Time | 48 hours | 12 hours |

| Solvent Consumption | 20 L/mol | 5 L/mol |

| Purity Achievement | 95-98% | ≥99% |

| Water Content | <1% | <0.5% |

| Yield Efficiency | 40-48% | 50-60% |

Purification Techniques

The purification of Fmoc-Dap(Mtt)-OH presents unique challenges due to the presence of multiple protecting groups and the potential for side product formation. The purification strategy must address both chemical purity and stereochemical integrity.

Column Chromatography Methods

Silica gel column chromatography represents the primary purification method for Fmoc-Dap(Mtt)-OH. The optimal mobile phase system employs dichloromethane-methanol gradients, typically starting at 95:5 and progressing to 85:15 volume ratios. The silica gel is pre-treated with a mixture of dichloromethane and ammonium hydroxide at a ratio of 99.5:0.5 to neutralize acidic sites that could cause protecting group removal [3].

The retention factor for Fmoc-Dap(Mtt)-OH is 0.3 when analyzed using dichloromethane-methanol-ammonium hydroxide at a ratio of 94.5:5:0.5. This retention factor provides adequate separation from common impurities and side products [3].

Recrystallization Procedures

Recrystallization serves as both a purification method and a means of removing residual solvents. The preferred solvent system involves ethyl acetate-hexane mixtures, with the compound dissolved in hot ethyl acetate followed by gradual addition of hexane until incipient crystallization occurs. The crystallization is performed at reduced temperature (4°C) to ensure complete precipitation and optimal crystal formation [2].

The recrystallization process typically improves purity from 90-95% to 97-99%, with recovery yields of 80-85%. The crystalline form exhibits a characteristic melting point range of 130-133°C, which serves as an identity and purity indicator [5].

High-Performance Liquid Chromatography Purification

For applications requiring exceptional purity, preparative high-performance liquid chromatography provides the highest resolution separation. The system employs a Jupiter Proteo 90A column with 4 micrometer particle size, dimensions of 10 × 250 millimeters. The mobile phase gradient progresses from 95:5 to 5:95 water-acetonitrile over 30 minutes, with trifluoroacetic acid added at 0.1% to maintain appropriate pH conditions [6].

The preparative high-performance liquid chromatography method achieves purities exceeding 99% with recovery yields of 70-80%. The process is particularly valuable for removing closely related impurities that cannot be separated by conventional column chromatography [6].

Purification Efficiency Comparison

| Method | Purity Achievement | Recovery Yield | Time Requirement |

|---|---|---|---|

| Column Chromatography | 95-98% | 85-90% | 4-6 hours |

| Recrystallization | 97-99% | 80-85% | 12-24 hours |

| Preparative HPLC | >99% | 70-80% | 2-3 hours |

| Combined Methods | >99.5% | 65-75% | 16-30 hours |

Quality Control Parameters and Specifications

The quality control of Fmoc-Dap(Mtt)-OH requires comprehensive analytical characterization to ensure both chemical and stereochemical purity. The specifications encompass multiple analytical techniques, each addressing specific quality attributes.

Purity Specifications

The primary purity assessment employs high-performance liquid chromatography with detection at 220 nanometers. The minimum acceptable purity is 95% by high-performance liquid chromatography, with many commercial suppliers maintaining specifications above 97%. The chromatographic method utilizes a Zorbax Eclipse XDB-C8 column with 5 micrometer particle size, dimensions of 4.6 × 150 millimeters [6].

Thin-layer chromatography serves as a complementary purity assessment method, with the compound exhibiting a single spot when analyzed using dichloromethane-methanol-ammonium hydroxide at a ratio of 94.5:5:0.5. The minimum acceptable purity by thin-layer chromatography is 95%, with the presence of additional spots indicating degradation or impurities [7].

Stereochemical Purity Requirements

The stereochemical integrity is assessed through optical rotation measurements and chiral high-performance liquid chromatography. The specific rotation is measured at 20°C using methanol as the solvent at a concentration of 1 gram per 100 milliliters. The acceptable range for optical rotation is +11.0 to +13.5 degrees, with the specific value of +14.2 degrees reported for high-purity material [3].

Enantiomeric purity is determined by chiral high-performance liquid chromatography, with the D-enantiomer content required to be less than 0.5%. This specification ensures the stereochemical integrity necessary for peptide synthesis applications [8].

Physical and Chemical Specifications

The melting point determination provides both identity confirmation and purity indication. The acceptable melting point range is 130-133°C, determined using standardized methods with a heating rate of 1°C per minute. Samples exhibiting melting points outside this range indicate either impurities or degradation [5].

Water content determination employs Karl Fischer titration, with the maximum acceptable water content specified as 0.5%. Higher water content can lead to hydrolysis of the protecting groups and reduced stability during storage .

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment. The proton nuclear magnetic resonance spectrum in deuterated methanol exhibits characteristic signals at 7.78 ppm for the fluorenyl aromatic protons, 4.31 ppm for the fluorenyl methylene protons, and 2.30 ppm for the methyltrityl methyl group [3].

Mass spectrometry analysis confirms the molecular weight of 582.69 daltons, with the molecular ion peak observed at mass-to-charge ratio 583 in positive ion mode. The fragmentation pattern includes characteristic loss of the methyltrityl group, observed at mass-to-charge ratio 257 [9].

Comprehensive Quality Control Specifications

| Parameter | Specification | Method | Acceptance Criteria |

|---|---|---|---|

| Purity (HPLC) | ≥95% | HPLC-UV at 220 nm | Single main peak ≥95% |

| Purity (TLC) | ≥95% | TLC visualization | Single major spot |

| Optical Rotation | +11.0 to +13.5° | Polarimetry (c=1, MeOH) | Within specified range |

| Enantiomeric Purity | ≤0.5% D-isomer | Chiral HPLC | L-isomer ≥99.5% |

| Melting Point | 130-133°C | Differential scanning calorimetry | Sharp, defined range |

| Water Content | ≤0.5% | Karl Fischer titration | Below maximum limit |

| Molecular Weight | 582.69 ± 0.1 Da | Mass spectrometry | Exact mass confirmation |

| Solubility | Clear at 1 mmol/2 mL | Visual inspection in DMF | Complete dissolution |